![molecular formula C20H21N3O4 B2734423 11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 869465-33-8](/img/structure/B2734423.png)
11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Stiasni and Kappe (2002) discusses the synthesis of polycyclic scaffolds similar to the chemical , focusing on a tandem intramolecular Michael-addition/elimination sequence in dihydropyrimidone to quinoline rearrangements (Stiasni & Kappe, 2002).
- Banks et al. (1971) explored the reaction of phenyl azide with hexafluorotricyclo compounds, leading to triazolines and triazatetracyclo compounds. These reactions demonstrate the reactivity and potential for creating complex structures similar to the target compound (Banks et al., 1971).
- Grimme and Krauthäuser (1997) synthesized tetracyclo compounds and analyzed their properties, including kinetic parameters and strain factors, which could be relevant to the synthesis and study of similar tricyclic compounds (Grimme & Krauthäuser, 1997).
Structural and Physical Chemistry
- Teng, Stoeckli-Evans, and Keese (1998) reported on a tricyclic trisiladiene compound, emphasizing the importance of structural analysis in understanding such complex molecules (Teng, Stoeckli-Evans, & Keese, 1998).
- Lazrak et al. (2000) studied a compound with an 11-membered ring, demonstrating the use of X-ray crystallography for structural elucidation, a technique crucial for understanding the geometry of complex tricyclic compounds (Lazrak et al., 2000).
Applications in Organic Synthesis
- Dixon, McGrath, and O’Brien (2006) synthesized diazatricyclo compounds, showcasing the potential of these structures in organic synthesis and asymmetric synthesis (Dixon, McGrath, & O’Brien, 2006).
- Dotsenko et al. (2007) demonstrated a one-pot synthesis method for tetraazatricyclo derivatives, highlighting efficient synthesis techniques that could be applicable to similar tricyclic compounds (Dotsenko et al., 2007).
Properties
IUPAC Name |
11-methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-9-23-17-16(18(24)22(3)20(23)26)14(12-8-6-5-7-11(12)2)15-13(21-17)10-27-19(15)25/h5-8,14,21H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUIUSQTDZKKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4C)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2734340.png)
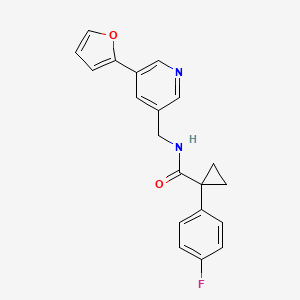
![3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2734345.png)
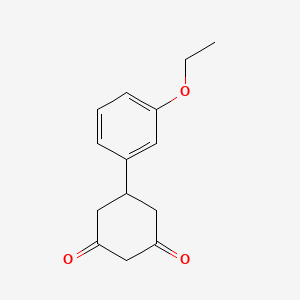
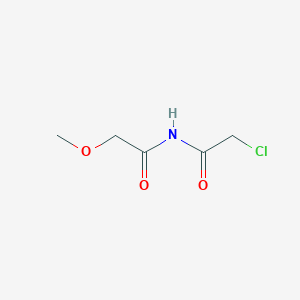
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2734348.png)
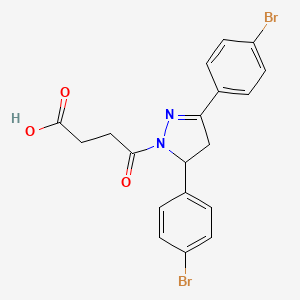
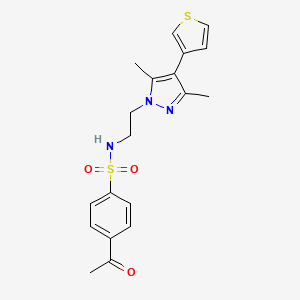
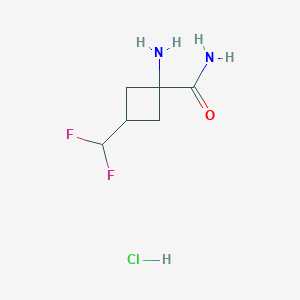
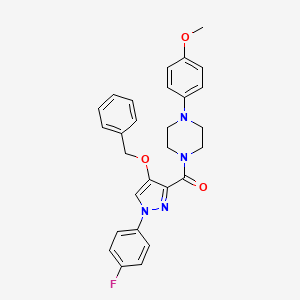
![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2734355.png)
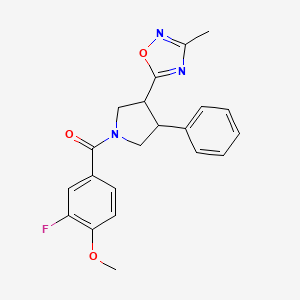

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2734361.png)
